Fluorofelbamate

Descripción

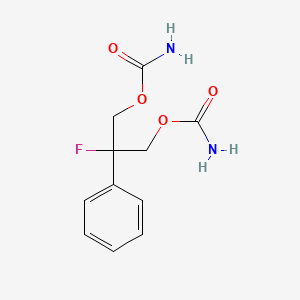

Structure

3D Structure

Propiedades

Número CAS |

726-99-8 |

|---|---|

Fórmula molecular |

C11H13FN2O4 |

Peso molecular |

256.23 g/mol |

Nombre IUPAC |

(3-carbamoyloxy-2-fluoro-2-phenylpropyl) carbamate |

InChI |

InChI=1S/C11H13FN2O4/c12-11(6-17-9(13)15,7-18-10(14)16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,15)(H2,14,16) |

Clave InChI |

ZCDHNOUTBZTCLP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F |

SMILES canónico |

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F |

Otros números CAS |

726-99-8 |

Sinónimos |

2-fluoro-2-phenyl-1,3-propanediyl dicarbamate Fluorofelbamate |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of Fluorofelbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorofelbamate, a fluorinated analog of the anti-epileptic drug felbamate, was developed to mitigate the risk of aplastic anemia and hepatotoxicity associated with its parent compound by blocking the formation of a reactive metabolite. This technical guide provides a comprehensive overview of the synthesis and structural analysis of this compound, intended for researchers and professionals in drug development. It outlines a plausible synthetic pathway, details experimental protocols for key characterization techniques, and presents quantitative data in structured tables. Visual diagrams generated using Graphviz are included to illustrate the synthetic route and analytical workflows.

Introduction

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an effective anti-epileptic agent.[1][2] However, its clinical use has been limited by serious adverse effects, including aplastic anemia and liver failure.[3] These toxicities are believed to be caused by a reactive metabolite, atropaldehyde, which is formed via the metabolism of felbamate.[4][5] this compound, or 2-fluoro-2-phenyl-1,3-propanediol dicarbamate, was rationally designed to prevent the formation of this toxic metabolite.[3][4] By substituting the hydrogen atom at the C2 position of the propanediol backbone with a fluorine atom, the metabolic pathway leading to atropaldehyde is blocked.[3] This guide details the chemical synthesis and rigorous structural elucidation of this promising drug candidate.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process analogous to the synthesis of felbamate. The key strategic challenge lies in the introduction of the fluorine atom at the benzylic position. A plausible and efficient synthetic route begins with the fluorination of a malonic ester derivative, followed by reduction and subsequent carbamoylation.

Proposed Synthetic Pathway

The synthesis commences with the electrophilic fluorination of diethyl phenylmalonate. The resulting fluorinated diester is then reduced to the corresponding diol, 2-fluoro-2-phenyl-1,3-propanediol. Finally, a double carbamoylation of the diol yields this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of Diethyl 2-Fluoro-2-phenylmalonate

-

Methodology: This procedure is adapted from established methods for the electrophilic fluorination of malonic esters.[6][7]

-

Procedure:

-

To a stirred solution of diethyl phenylmalonate (1 equivalent) in a suitable solvent such as acetonitrile, add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

-

Cool the reaction mixture back to 0 °C and add a solution of an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), (1.1 equivalents) in acetonitrile dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 2-fluoro-2-phenylmalonate.

-

Step 2: Synthesis of 2-Fluoro-2-phenyl-1,3-propanediol

-

Methodology: This protocol is based on the standard reduction of esters to alcohols.[8][9][10]

-

Procedure:

-

To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4, 2-3 equivalents), in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl 2-fluoro-2-phenylmalonate (1 equivalent) in THF dropwise.

-

After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-2-phenyl-1,3-propanediol, which can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (2-Fluoro-2-phenyl-1,3-propanediol dicarbamate)

-

Methodology: This can be achieved via several methods, including the use of phosgene followed by ammonia, or through a urethane exchange reaction.[11]

-

Procedure (Urethane Exchange Method):

-

In a flask equipped with a distillation apparatus, dissolve 2-fluoro-2-phenyl-1,3-propanediol (1 equivalent) and ethyl carbamate (urethane, 2.2 equivalents) in a high-boiling inert solvent such as toluene.

-

Add a catalytic amount of a transesterification catalyst, for example, aluminum isopropoxide.

-

Heat the reaction mixture to reflux. Ethanol, a byproduct of the reaction, will be removed by distillation, driving the reaction to completion.

-

Monitor the reaction by TLC. Once the starting diol is consumed, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate from the solution upon cooling.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane) to remove any remaining toluene, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Structural Analysis

The definitive identification and characterization of this compound require a suite of analytical techniques to confirm its chemical structure, purity, and three-dimensional arrangement.

Analytical Workflow

Spectroscopic and Crystallographic Data

Table 1: NMR Spectroscopic Data for this compound (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.4-7.6 | m | - | Aromatic Protons |

| ¹H | ~4.5 | d | ~15-20 (JH-F) | -CH₂- |

| ¹H | ~4.8 | br s | - | -NH₂ |

| ¹³C | ~157 | s | - | C=O (carbamate) |

| ¹³C | ~135 | d | ~20-25 (JC-F) | Quaternary Aromatic Carbon |

| ¹³C | ~128-130 | s | - | Aromatic CH |

| ¹³C | ~95 | d | ~180-200 (JC-F) | C-F |

| ¹³C | ~68 | d | ~20-25 (JC-F) | -CH₂- |

| ¹⁹F | -150 to -170 | t | ~15-20 (JF-H) | C-F |

Table 2: Key Physicochemical and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃FN₂O₄ | [12] |

| Molecular Weight | 256.23 g/mol | [12] |

| Exact Mass | 256.0859 Da | [12] |

| Predicted m/z (M+H)⁺ | 257.0932 | - |

| Predicted m/z (M+Na)⁺ | 279.0751 | - |

Table 3: X-ray Crystallographic Data for this compound (Hypothetical)

Note: As of the last update, the single-crystal X-ray structure of this compound has not been deposited in publicly accessible databases. The following table provides a template of the parameters that would be determined from such an analysis.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor (%) | To be determined |

Experimental Methodologies for Structural Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required.

-

¹⁹F NMR: Acquire the spectrum to confirm the presence and environment of the fluorine atom. A proton-decoupled ¹⁹F spectrum will provide a singlet, while a proton-coupled spectrum will show splitting due to adjacent protons.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. Acquire a full scan mass spectrum to determine the molecular weight and identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Identify characteristic absorption bands for the functional groups present, such as N-H stretching (carbamate), C=O stretching (carbamate), and C-F stretching.

-

-

Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, high-resolution three-dimensional model of the molecule.

-

Conclusion

This technical guide provides a detailed framework for the synthesis and structural analysis of this compound. The proposed synthetic route offers a logical and efficient pathway to this important felbamate analog. The outlined analytical methodologies provide a robust protocol for the comprehensive structural characterization of the final compound. While some of the presented data is predictive due to the limited availability of public experimental results, this guide serves as a valuable resource for researchers and professionals engaged in the development of safer and more effective anti-epileptic drugs. The continued investigation and publication of detailed experimental data for this compound will be crucial for its further development and potential clinical application.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]

- 5. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 9. 2-Phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]

- 10. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 11. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 12. Diethyl 2-fluoro-2-phenylmalonate | C13H15FO4 | CID 4246642 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Fluorofelbamate on NMDA Receptors

Disclaimer: Fluorofelbamate is a structural analog of the anticonvulsant drug felbamate. It was designed to retain the broad-spectrum, multi-mechanistic activity of felbamate while possessing a modified metabolism to mitigate the risk of idiosyncratic toxicity associated with the parent compound[1]. Due to the limited availability of specific preclinical data on this compound in the public domain, this guide extrapolates its mechanism of action on the N-methyl-D-aspartate (NMDA) receptor from the extensive research conducted on felbamate. The core assumption is that this compound shares a qualitatively and quantitatively similar inhibitory profile at the NMDA receptor.

Executive Summary

This compound is presumed to exert its anticonvulsant effects primarily through a multi-faceted interaction with the NMDA receptor, a critical ionotropic glutamate receptor for excitatory neurotransmission. The mechanism is characterized by noncompetitive antagonism with a modest selectivity for receptors containing the NR2B subunit. This interaction involves a unique form of open-channel block and allosteric modulation, distinct from competitive antagonists that target the glutamate or glycine binding sites. This multifaceted approach to dampening excessive glutamatergic activity, combined with actions on GABA receptors, likely underpins its broad-spectrum anticonvulsant profile.

Core Mechanism of Action at the NMDA Receptor

The interaction of felbamate, and by extension this compound, with the NMDA receptor is not a simple blockade. It involves multiple actions that collectively reduce ion flux through the channel and modulate receptor gating.

Noncompetitive, Subunit-Selective Antagonism

This compound is proposed to act as a noncompetitive antagonist of the NMDA receptor. Studies on felbamate demonstrate that its inhibitory action is not reversed by increasing the concentration of the co-agonists glutamate or glycine, confirming a noncompetitive mechanism[2]. Furthermore, this antagonism exhibits a modest but significant selectivity for NMDA receptors containing the NR2B subunit. This subunit selectivity may contribute to a more favorable clinical profile compared to non-selective NMDA receptor antagonists[2][3].

Open-Channel Block and Allosteric Modulation

Evidence strongly suggests that the primary inhibitory site is located within the ion channel pore.

-

Interaction with the Dizocilpine (MK-801) Site: Radioligand binding studies show that felbamate competitively inhibits the binding of [3H]dizocilpine, a well-characterized open-channel blocker, indicating an overlapping binding site within the channel pore[4].

-

Gating Modification: Beyond simple pore blockage, felbamate modifies the gating behavior of the NMDA channel. It has been shown to enhance the affinity of the receptor for the agonist NMDA, a characteristic it shares with other noncompetitive antagonists like ifenprodil[2][5].

-

Dual Actions: At lower concentrations (e.g., 1 mM), felbamate acts as a competitive inhibitor of dizocilpine binding, while at higher concentrations (e.g., 3 mM), it also reduces the maximal saturation binding, demonstrating an additional allosteric action[4].

Presynaptic Inhibition of Glutamate Release

In addition to its postsynaptic effects, felbamate has been shown to block presynaptic NMDA receptors. This action reduces the tonic facilitation of glutamate release from excitatory terminals, providing another layer of control over network hyperexcitability[6].

Quantitative Data

The following tables summarize the key quantitative parameters of felbamate's interaction with the NMDA receptor, which are presumed to be comparable for this compound.

Table 1: Subunit-Selective Inhibitory Potency of Felbamate

| Receptor Subunit Composition | IC50 (mM) | Experimental System | Reference |

| NR1a / NR2A | 2.6 - 8.56 | Recombinant receptors in HEK293 cells or Xenopus oocytes | [2][3] |

| NR1a / NR2B | 0.52 - 0.93 | Recombinant receptors in HEK293 cells or Xenopus oocytes | [2][3] |

| NR1a / NR2C | 2.02 - 2.4 | Recombinant receptors in HEK293 cells or Xenopus oocytes | [2][3] |

Data highlights the approximately 5- to 9-fold greater potency of felbamate at NR2B-containing receptors compared to NR2A-containing receptors.

Table 2: Binding Affinity and Kinetics

| Parameter | Value | Method | Conditions | Reference |

| Dissociation Constant (Kb) | 0.7 - 1.1 mM | [3H]dizocilpine binding | Rat forebrain membranes | [4] |

| Binding Rate (Closed Channel) | 187.5 M⁻¹ s⁻¹ | Electrophysiology | Rat hippocampal neurons | [5] |

| Binding Rate (Open/Desensitized) | 4.6 x 10⁴ M⁻¹ s⁻¹ | Electrophysiology | Rat hippocampal neurons | [5] |

Signaling Pathways and Experimental Workflows

Postulated NMDA Receptor Signaling Blockade by this compound

The following diagram illustrates the canonical NMDA receptor signaling pathway and the putative points of interruption by this compound, based on the mechanism of felbamate.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Gating Conformational Changes in the Felbamate Binding Site in NMDA Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]

Fluorofelbamate's Interaction with Kainate Receptor Subtypes: An In-depth Technical Guide

Introduction to Fluorofelbamate and Kainate Receptors

This compound is an analog of the broad-spectrum anticonvulsant felbamate. It was developed to have a similar clinical efficacy profile to felbamate but with a modified metabolism to avoid the production of reactive metabolites associated with serious adverse effects. The therapeutic effects of felbamate, and by extension this compound, are attributed to a multi-faceted mechanism of action that includes the modulation of various neurotransmitter systems.

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in regulating neuronal excitability and synaptic transmission. Comprised of five different subunits (GluK1-GluK5), KARs are involved in both excitatory and inhibitory neurotransmission. Their dysfunction has been implicated in various neurological disorders, including epilepsy.

Quantitative Analysis of Felbamate's Interaction with Kainate-Induced Effects

While specific binding affinities (Ki) or IC50 values for this compound at distinct kainate receptor subtypes are not published, studies on felbamate provide insights into its inhibitory effects on kainate-induced neuronal activity.

| Compound | Preparation | Agonist | Concentration of Compound | Effect | Reference |

| Felbamate | Rat Hippocampal Slices | Kainic Acid (12 µM) | 1.2 - 1.6 mM | Significantly decreased the incidence of irreversible disappearance of the CA1 electrical response. |

Table 1: Summary of quantitative data on the effect of felbamate on kainate-induced electrophysiological changes.

Experimental Protocols

The following are detailed methodologies from studies investigating the effects of felbamate on kainate-induced neuronal hyperexcitability. These protocols can serve as a foundation for designing experiments to specifically investigate this compound.

In Vitro Hippocampal Slice Electrophysiology

This protocol is adapted from studies examining the neuroprotective effects of felbamate against excitotoxicity induced by kainic acid in rat hippocampal slices.

Objective: To assess the effect of a compound on the irreversible suppression of synaptic transmission induced by a kainate receptor agonist.

Materials:

-

Male Wistar rats

-

Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 124, KCl 3.3, KH2PO4 1.2, MgSO4 2.4, CaCl2 2.5, NaHCO3 25, glucose 10, saturated with 95% O2 / 5% CO2.

-

Kainic Acid

-

Test compound (e.g., this compound)

-

Dissection microscope

-

Vibratome or tissue chopper

-

Submerged recording chamber

-

Glass microelectrodes (filled with 2 M NaCl)

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus and prepare 400-500 µm thick transverse slices using a vibratome or tissue chopper.

-

Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the submerged recording chamber perfused with oxygenated aCSF at 34°C.

-

Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral-commissural fibers.

-

Place a recording electrode in the stratum pyramidale of the CA1 region to record population spikes.

-

Deliver stimuli at a low frequency (e.g., 0.1 Hz) and adjust the stimulus intensity to elicit a population spike of approximately 50-70% of the maximum amplitude.

-

-

Experimental Protocol:

-

Establish a stable baseline recording for at least 20 minutes.

-

Perfuse the slice with aCSF containing the test compound (e.g., this compound) at the desired concentration for a pre-incubation period (e.g., 20 minutes).

-

Co-perfuse the slice with the test compound and a high concentration of kainic acid (e.g., 12 µM).

-

Continue recording until the population spike is abolished or for a predetermined duration (e.g., 30 minutes).

-

Wash out the kainic acid and test compound with regular aCSF and monitor for recovery of the population spike for at least 60 minutes.

-

-

Data Analysis:

-

Measure the amplitude of the population spike.

-

Determine the percentage of slices in which the population spike shows recovery after washout.

-

Compare the recovery rates between control (kainic acid alone) and drug-treated groups using appropriate statistical tests.

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which felbamate, and presumably this compound, modulates kainate receptor function is not fully elucidated. However, it is generally accepted that it acts as a negative modulator, reducing the excitatory currents mediated by these receptors. This could occur through several potential mechanisms:

-

Direct Channel Block: The compound may directly bind to the ion channel pore of the kainate receptor, physically occluding the passage of ions.

-

Allosteric Modulation: The compound could bind to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the probability of channel opening or decreases the channel's conductance.

-

Indirect Modulation: The compound might affect intracellular signaling pathways that, in turn, modulate the function of kainate receptors, for example, by altering their phosphorylation state.

Given that this compound decreases responses to kainate receptor activation, its interaction likely leads to a reduction in postsynaptic depolarization and a decrease in neuronal excitability. This would contribute to its anticonvulsant effects, particularly in seizure models where kainate receptor activation plays a significant role.

Conclusion

While direct and detailed data on the interaction of this compound with specific kainate receptor subtypes remain to be published, the available evidence strongly suggests a mechanism of action similar to its parent compound, felbamate. Felbamate has been shown to reduce the detrimental effects of excessive kainate receptor activation. This inhibitory action on a key component of excitatory neurotransmission is likely a significant contributor to the broad-spectrum anticonvulsant profile of both felbamate and this compound. Further research utilizing techniques such as patch-clamp electrophysiology on recombinant kainate receptor subtypes and radioligand binding assays is necessary to precisely quantify the affinity and efficacy of this compound at GluK1, GluK2, and other kainate receptor subunits. Such studies will be crucial for a complete understanding of its pharmacological profile and for the development of more targeted antiepileptic therapies.

Fluorofelbamate: A Technical Examination of its Electrophysiological Impact on Neuronal Firing

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fluorofelbamate, a fluorinated analog of the anticonvulsant felbamate, has been developed to retain the therapeutic efficacy of its parent compound while mitigating the risk of serious adverse effects.[1] This technical guide synthesizes the available preclinical data on the electrophysiological effects of this compound on neuronal firing, providing a detailed overview of its mechanisms of action, relevant experimental protocols, and a summary of its quantitative effects.

Core Mechanisms of Action

This compound's anticonvulsant properties are attributed to a multi-target mechanism of action that is largely similar to that of felbamate.[2] The primary electrophysiological effects are centered on the modulation of both excitatory and inhibitory neurotransmission, leading to a stabilization of neuronal firing and a reduction in the hyperexcitability characteristic of epileptic seizures.[3]

The key mechanisms include:

-

Inhibition of NMDA Receptors: this compound decreases responses to N-methyl-D-aspartate (NMDA) receptor activation.[2] By inhibiting these crucial excitatory receptors, the drug reduces overall excitatory synaptic transmission.[3]

-

Reduction of Voltage-Dependent Sodium Currents: The compound has been shown to reduce voltage-dependent sodium currents.[2] This action limits the ability of neurons to fire repetitively, a key process in the propagation of seizure activity.[3]

-

Modulation of Kainate Receptors: A reduction in responses to kainate receptor activation has also been noted, further contributing to the dampening of excitatory signaling.[2]

-

GABA Receptor Interaction: Unlike its parent compound, felbamate, which can potentiate GABA-mediated responses, this compound does not enhance GABA receptor-mediated responses and may even cause a slight decrease at higher concentrations.[2]

Quantitative Data on Electrophysiological Effects

While specific quantitative data for this compound is limited in publicly available literature, the effects of its parent compound, felbamate, provide a strong inferential basis. The following table summarizes key quantitative findings from electrophysiological studies on felbamate, which are expected to be comparable for this compound.

| Parameter | Effect of Felbamate | Concentration Range | Model System | Reference |

| Voltage-Dependent Sodium Currents | Dose-related reduction | 10-100 µM | Acutely isolated rat striatal neurons | [4] |

| NMDA-Mediated Synaptic Potentials | Dose-dependent reduction | 30-300 µM | Rat corticostriatal slices (in Mg2+-free solution) | [4] |

| Current-Evoked Firing Discharge | Direct inhibitory action | 30-300 µM | Rat striatal neurons in vitro | [4][5] |

| NMDA Receptor Responses | Inhibition | 0.1-3 mM | Cultured rat hippocampal neurons | [6] |

| GABA Receptor Responses | Potentiation | 0.1-3 mM | Cultured rat hippocampal neurons | [6] |

Experimental Protocols

The investigation of the electrophysiological properties of compounds like this compound typically involves a range of in vitro techniques. Below are detailed methodologies for key experiments.

1. In Vitro Slice Electrophysiology

-

Objective: To record synaptic potentials and neuronal firing in an intact tissue preparation.

-

Protocol:

-

Tissue Preparation: Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus or striatum) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Extracellular field potentials or intracellular/whole-cell patch-clamp recordings are performed using glass microelectrodes filled with an appropriate internal solution.

-

Stimulation: Synaptic responses are evoked by electrical stimulation of afferent pathways using a bipolar electrode.

-

Drug Application: this compound is bath-applied at various concentrations to determine its effect on evoked potentials and neuronal firing patterns.[4][7]

-

2. Whole-Cell Voltage-Clamp on Acutely Isolated or Cultured Neurons

-

Objective: To isolate and characterize the effects of the drug on specific ion channels (e.g., voltage-gated sodium channels or NMDA receptors).

-

Protocol:

-

Cell Preparation: Neurons are either acutely dissociated from brain tissue using enzymatic digestion or prepared from primary cultures.

-

Recording: Whole-cell voltage-clamp recordings are made using a patch-clamp amplifier. The cell membrane is held at a specific voltage, and currents flowing through ion channels are measured.

-

Pharmacological Isolation: Specific ion channel currents are isolated by blocking other channels with pharmacological agents (e.g., using tetrodotoxin to block sodium channels while studying calcium channels).

-

Agonist/Drug Application: Agonists for specific receptors (e.g., NMDA) are applied to elicit a current, and the modulatory effect of co-applied this compound is measured.[6]

-

Visualizations

Signaling Pathway of this compound's Action

Caption: Multi-target inhibitory action of this compound on excitatory signaling.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for assessing drug effects on neuronal activity in brain slices.

References

- 1. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 4. Electrophysiological actions of felbamate on rat striatal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological actions of felbamate on rat striatal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An electrophysiological analysis of the protective effects of felbamate, lamotrigine, and lidocaine on the functional recovery from in vitro ischemia in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorofelbamate: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorofelbamate, a fluorinated analog of the anti-epileptic drug felbamate, was rationally designed to retain the broad-spectrum anticonvulsant activity of its parent compound while mitigating the risk of idiosyncratic aplastic anemia and hepatotoxicity. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic profile of this compound. It details the rationale behind its design, its synthesis, preclinical efficacy, and the experimental methodologies employed in its evaluation. This document is intended to serve as a core resource for researchers and professionals in the field of neurology and drug development.

Introduction: The Rationale for a Safer Felbamate Analog

Felbamate was approved for the treatment of epilepsy and demonstrated effectiveness against both partial and generalized seizures.[1][2] However, its use was severely restricted due to unanticipated idiosyncratic toxicity, including aplastic anemia and liver failure, observed post-approval.[3] This toxicity is believed to be caused by a reactive metabolite, atropaldehyde, formed during the metabolism of felbamate.[3]

The development of this compound was a direct response to this clinical challenge. By strategically substituting a hydrogen atom with a fluorine atom at the 2-position of the propanediol moiety of felbamate, the metabolic pathway leading to the formation of atropaldehyde is blocked.[3] The carbon-fluorine bond is significantly stronger and less susceptible to the enzymatic oxidation required to form the toxic metabolite. This design aimed to create a safer alternative that preserved the multi-faceted anticonvulsant mechanisms of felbamate.[1][3]

Synthesis of this compound

The synthesis of this compound (2-fluoro-2-phenyl-1,3-propanediol dicarbamate) is achieved through a multi-step process. A key step involves the preparation of 2-fluoro-2-phenyl-1,3-propanediol, which is then carbamoylated. While a detailed, step-by-step industrial synthesis protocol is proprietary, a method has been described in the patent literature.

Patented Synthesis Method

A patented method for the synthesis of this compound involves the following key transformation:

-

Carbamoylation of 2-fluoro-2-phenyl-1,3-propanediol: This core step involves the reaction of 2-fluoro-2-phenyl-1,3-propanediol with a carbamoylating agent to yield the final dicarbamate product. The reaction is carried out in an appropriate solvent system and may involve the use of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as crystallization or chromatography.

Mechanism of Action

This compound is believed to share the same primary mechanisms of action as felbamate, which contributes to its broad-spectrum anticonvulsant activity.[3] These mechanisms involve a dual action on excitatory and inhibitory neurotransmission.

Modulation of NMDA Receptors

A primary mechanism of action is the negative modulation of N-methyl-D-aspartate (NMDA) receptors. This compound is thought to act as an antagonist at the glycine co-agonist site or directly at the channel pore of the NMDA receptor complex. This action reduces the influx of calcium ions in response to glutamate, thereby dampening excessive neuronal excitation, a hallmark of epileptic seizures.

Blockade of Voltage-Gated Sodium Channels

This compound also contributes to the reduction of neuronal hyperexcitability by blocking voltage-gated sodium channels. This action is use-dependent, meaning the drug preferentially binds to and stabilizes the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing that occurs during a seizure. This leads to a reduction in the ability of neurons to fire rapid action potentials.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound.

Preclinical Efficacy

This compound has demonstrated anticonvulsant effects in a variety of preclinical models of epilepsy. While extensive quantitative data from head-to-head comparative studies are not widely published, a key study in a rat model of status epilepticus provides valuable insight into its potency.

Status Epilepticus Model

In a study of self-sustaining status epilepticus (SSSE) in rats, this compound demonstrated potent, dose-dependent anticonvulsant and antiepileptogenic effects.[4]

| Dose (mg/kg, i.v.) | Cumulative Seizure Time (min) |

| Control (Vehicle) | 393 ± 10 |

| 50 | Ineffective |

| 100 | 15 ± 8 |

| 200 | 2.4 ± 0.5 |

| Table 1: Dose-dependent effect of this compound on cumulative seizure time in a rat model of self-sustaining status epilepticus. Data are presented as mean ± SEM.[4] |

Furthermore, when administered at a late stage of SSSE, a time point often refractory to conventional anticonvulsants, this compound at doses of 200 and 300 mg/kg significantly attenuated seizures.[4] Acute treatment also led to a significant decrease in the frequency of subsequent spontaneous seizures, with an apparent remission of epilepsy within two months in the treated group.[4]

Other Preclinical Models

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound was designed to be a key differentiator from felbamate. The primary metabolic pathway of felbamate that leads to the formation of the toxic metabolite, atropaldehyde, is circumvented by the presence of the fluorine atom.[3]

Metabolic Pathway

In vitro studies using human liver S9 fractions have shown that this compound does not form the reactive aldehyde metabolite that is characteristic of felbamate metabolism.[1] The carbon-fluorine bond's stability prevents the β-elimination reaction necessary for atropaldehyde formation.

Caption: Comparison of felbamate and this compound metabolism.

Pharmacokinetic Parameters

Detailed pharmacokinetic parameters for this compound from animal or human studies are not publicly available at this time. It was reported to be a Phase I drug candidate, suggesting that initial pharmacokinetic and safety studies in humans were planned or conducted.[1][3]

Clinical Development

This compound entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.[1][3] However, the results and the current status of its clinical development are not publicly disclosed.

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. However, based on its known mechanisms of action, the following sections describe standard methodologies that would be employed to characterize its effects.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

Objective: To determine the effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution.

-

Electrophysiology: Whole-cell voltage-clamp recordings are made from individual neurons using borosilicate glass pipettes filled with an internal solution.

-

NMDA Current Isolation: NMDA receptor-mediated currents are pharmacologically isolated by blocking AMPA/kainate receptors (e.g., with CNQX) and GABA-A receptors (e.g., with picrotoxin) and using a magnesium-free external solution.

-

Drug Application: A baseline of NMDA-evoked currents is established by applying a known concentration of NMDA and glycine. This compound is then co-applied with the agonists at various concentrations to determine its effect on current amplitude and kinetics.

-

Data Analysis: The concentration-response curve for this compound inhibition is plotted to calculate the IC50 value.

Caption: Workflow for assessing NMDA receptor currents.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Currents

Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound.

Methodology:

-

Cell Line: A stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.2) is used.

-

Recording: Whole-cell voltage-clamp recordings are performed as described above.

-

Voltage Protocols: Specific voltage protocols are applied to assess the effect of this compound on the resting, open, and inactivated states of the sodium channels.

-

Tonic Block: The effect on the resting state is measured by applying depolarizing pulses from a hyperpolarized holding potential.

-

Use-Dependent Block: A train of depolarizing pulses is applied to assess the block of the open and inactivated states.

-

-

Data Analysis: The reduction in current amplitude with and without the drug is measured to determine the percentage of block for each channel state and to calculate the IC50.

Caption: Workflow for assessing voltage-gated sodium channel block.

Conclusion

This compound represents a thoughtful and mechanistically driven approach to improving the safety profile of an effective anticonvulsant. By leveraging a deep understanding of drug metabolism and toxicology, its designers aimed to deliver the therapeutic benefits of felbamate without its associated risks. The available preclinical data support its potential as a potent anticonvulsant. However, the lack of publicly available clinical data makes it difficult to fully assess its ultimate clinical utility. This technical guide provides a foundational understanding of this compound for the scientific community, highlighting both the successes of its rational design and the remaining questions regarding its developmental trajectory.

References

- 1. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]

- 2. Electrophysiological actions of felbamate on rat striatal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorofelbamate: A Technical Guide for the Potential Treatment of Refractory Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Refractory epilepsy remains a significant clinical challenge, necessitating the development of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles. Fluorofelbamate, a fluorinated analog of felbamate, has been investigated as a potential therapeutic agent for treatment-resistant seizures. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the rationale for its development. This document is intended to serve as a resource for researchers and professionals in the field of epilepsy treatment and drug development.

Introduction

Epilepsy is a neurological disorder affecting millions worldwide, with approximately one-third of patients suffering from refractory epilepsy, defined as seizures that are not controlled by two or more tolerated and appropriately chosen AEDs. The continued occurrence of seizures in this patient population underscores the urgent need for new therapeutic strategies.

Felbamate, an approved AED, has demonstrated broad-spectrum efficacy but its use is severely restricted due to the risk of aplastic anemia and hepatotoxicity.[1] These toxicities are believed to be caused by a reactive metabolite, atropaldehyde.[2] this compound was designed to retain the therapeutic properties of felbamate while avoiding the formation of this toxic metabolite by substituting a hydrogen atom with a fluorine atom at the benzylic carbon.[2] The carbon-fluorine bond is significantly stronger and less susceptible to metabolic breakdown, thereby preventing the generation of atropaldehyde.[2]

Mechanism of Action

The anticonvulsant effect of this compound is believed to be multifactorial, targeting key excitatory neurotransmitter systems. Its mechanisms are considered to be similar to those of felbamate.[2]

2.1. Modulation of NMDA Receptors

This compound is thought to decrease responses to N-methyl-D-aspartate (NMDA) receptor activation.[2] The NMDA receptor, a crucial component of excitatory synaptic transmission, is implicated in the pathophysiology of epilepsy. By modulating this receptor, this compound likely reduces excessive neuronal excitation. The parent compound, felbamate, has been shown to act as a blocker of the NMDA receptor channel.[3][4] It interacts with the NR1 and NR2B subunits and its antagonism is noncompetitive with respect to NMDA and glycine.[5]

2.2. Effects on Kainate Receptors

Similar to its effect on NMDA receptors, this compound has been reported to decrease responses to kainate receptor activation.[2] Kainate receptors are another class of ionotropic glutamate receptors that contribute to excitatory neurotransmission and have been implicated in seizure generation and spread.

2.3. Inhibition of Voltage-Gated Sodium Channels

This compound reduces voltage-dependent sodium currents.[2] Voltage-gated sodium channels are essential for the initiation and propagation of action potentials. Many established AEDs exert their effects by blocking these channels, which reduces the ability of neurons to fire at high frequencies, a characteristic of epileptic seizures.

It is noteworthy that, unlike its parent compound felbamate, this compound does not appear to enhance GABA receptor-mediated responses.[2]

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamic Profile of Fluorofelbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofelbamate (2-fluoro-2-phenyl-1,3-propanediyl dicarbamate) is a structural analog of the anti-epileptic drug felbamate.[1] Developed to retain the broad-spectrum anticonvulsant activity of felbamate while mitigating the risk of idiosyncratic aplastic anemia and hepatotoxicity associated with the parent compound, this compound presents a promising therapeutic candidate.[1][2] The substitution of a fluorine atom for a hydrogen at the 2-position of the propane side chain is designed to prevent the formation of the putative reactive metabolite, atropaldehyde, which is implicated in felbamate's toxicity.[1] This technical guide provides a comprehensive overview of the preclinical pharmacodynamic profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows.

Core Pharmacodynamic Properties

This compound has demonstrated significant anticonvulsant and antiepileptogenic properties in preclinical models.[3][4] Its mechanism of action is believed to be similar to that of felbamate, involving a multi-target approach that includes modulation of excitatory amino acid receptors and voltage-gated ion channels.[5] Notably, this compound does not appear to enhance GABA receptor-mediated responses.[5]

Data Presentation: Quantitative Pharmacodynamic Data

While specific receptor binding affinities (Ki) and inhibitory concentrations (IC50) for this compound are not extensively available in publicly accessible literature, its efficacy has been quantified in several preclinical models. The following tables summarize the available quantitative data for this compound and, for comparative purposes, the receptor binding data for its parent compound, felbamate.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Self-Sustaining Status Epilepticus (SSSE) [3][4]

| Dose (mg/kg, i.v.) | Time of Administration Post-SSSE Induction | Outcome |

| 50 | 10 minutes | Ineffective |

| 100 | 10 minutes | Reduced cumulative seizure time to 15 ± 8 min (from 393 ± 10 min in controls) |

| 200 | 10 minutes | Reduced cumulative seizure time to 2.4 ± 0.5 min |

| 200 | 40 minutes | Significantly attenuated seizures |

| 300 | 40 minutes | Significantly attenuated seizures |

Table 2: In Vitro Neuroprotective Effect of this compound

| Assay | Endpoint | EC50 (mg/L) |

| CA1 Depolarization-Induced Injury | Neuroprotection of CA1 PS amplitude | 53 - 54 |

Table 3: Receptor and Ion Channel Interactions of Felbamate (Parent Compound) [6][7]

| Target | Subtype/Condition | Parameter | Value (mM) |

| NMDA Receptor | NR1a/NR2A | IC50 | 2.6 |

| NR1a/NR2B | IC50 | 0.52 | |

| NR1a/NR2C | IC50 | 2.4 | |

| Closed Channels | Kd | ~0.2 | |

| Open/Desensitized Channels | Kd | ~0.055 - 0.11 | |

| Voltage-Gated Channels | Sodium Channels (use-dependent) | - | Blockade |

| Calcium Channels (use-dependent) | - | Blockade |

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound, inferred from studies on felbamate, involves the modulation of excitatory neurotransmission mediated by NMDA and kainate receptors, as well as the inhibition of voltage-gated sodium channels.

Putative signaling pathway of this compound's action.

Experimental Protocols

Detailed methodologies for key preclinical experiments used to characterize the pharmacodynamic profile of this compound are provided below.

Perforant Path Stimulation (PPS) Model of Self-Sustaining Status Epilepticus (SSSE)

This model is utilized to assess the anticonvulsant and antiepileptogenic potential of a compound in a model of temporal lobe epilepsy.

-

Animal Model: Adult male Wistar rats are used.

-

Surgical Implantation: Under anesthesia, rats are chronically implanted with stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus. Animals are allowed to recover for at least one week post-surgery.

-

Induction of SSSE: In freely moving, awake rats, SSSE is induced by electrical stimulation of the perforant path. A typical stimulation paradigm involves 10-second trains of 20 Hz pulses (1 ms duration) delivered every minute, combined with continuous 2 Hz stimulation, for a total duration of 30 minutes.

-

Drug Administration: this compound or vehicle is administered intravenously at specific time points following the cessation of the stimulation protocol (e.g., 10 minutes or 40 minutes post-stimulation).

-

Data Acquisition and Analysis: Electroencephalographic (EEG) activity is continuously recorded and monitored. Seizure and spike profiles are analyzed offline to determine the cumulative seizure time, seizure frequency, and spike frequency.

Experimental workflow for the PPS-induced SSSE model.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Male albino mice (20-25 g) or male Wistar rats (100-150 g) are used.

-

Compound Administration: The test compound, a positive control (e.g., phenytoin), or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection). The test is conducted at the time of anticipated peak effect of the compound.

-

Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is observed. Abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant protection.

-

Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED50) can be determined from dose-response data.

Experimental workflow for the MES test.

Hz Psychomotor Seizure Model

This model is used to identify compounds that may be effective against psychomotor or treatment-resistant focal seizures.

-

Animal Model: Typically, adult male mice are used.

-

Compound Administration: The test compound or vehicle is administered prior to the seizure induction.

-

Induction of Seizure: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 22, 32, or 44 mA) is delivered via corneal electrodes.

-

Endpoint: The animal is observed for a defined period (e.g., 120 seconds) for characteristic seizure behaviors, which include a stun position, minimal clonic phase, and stereotyped automatisms (e.g., forelimb clonus, jaw movements, Straub-tail). The absence of these behaviors is considered protection.

-

Data Analysis: The number of protected animals in each group is determined, and the percentage of protection is calculated.

Conclusion

The preclinical pharmacodynamic profile of this compound indicates that it is a potent anticonvulsant with antiepileptogenic and neuroprotective properties. Its mechanism of action, while not fully elucidated with specific binding affinities, is consistent with that of its parent compound, felbamate, involving the modulation of NMDA and kainate receptors and the blockade of voltage-gated sodium channels. The favorable safety profile, specifically the designed avoidance of toxic metabolite formation, positions this compound as a compelling candidate for further development in the treatment of epilepsy. The experimental models and data presented in this guide provide a robust foundation for continued research and development of this promising therapeutic agent.

References

- 1. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the neuroprotective properties of Fluorofelbamate

An In-depth Technical Guide to the Neuroprotective Properties of Fluorofelbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fluorinated analog of the anticonvulsant felbamate, has demonstrated significant neuroprotective properties in a variety of preclinical models. Engineered to mitigate the toxicity associated with felbamate by blocking the formation of reactive metabolites, this compound retains a multi-faceted mechanism of action, primarily centered on the modulation of excitatory and inhibitory neurotransmission.[1][2][3] This document provides a comprehensive overview of the core science behind this compound's neuroprotective effects, including quantitative data from key studies, detailed experimental protocols, and visualizations of its proposed mechanism of action and metabolic pathway.

Introduction

Felbamate was recognized as a potent anticonvulsant with neuroprotective capabilities, but its clinical application has been severely limited due to risks of aplastic anemia and hepatotoxicity.[1][4] These toxicities are believed to stem from the metabolic formation of a reactive aldehyde metabolite, atropaldehyde.[1][5] this compound was designed to circumvent this issue by substituting a hydrogen atom with a fluorine atom at the benzylic carbon.[1] This modification creates a chemically inert carbon-fluorine bond that prevents the metabolic pathway leading to the toxic metabolite, while preserving the pharmacologically active core of the molecule.[1][5] Preclinical studies have shown that this compound not only possesses anticonvulsant properties but also exhibits potent neuroprotective effects, often surpassing those of its parent compound, felbamate.[4][6]

Mechanism of Action

The neuroprotective effects of this compound are attributed to its modulation of key neurotransmitter systems, a mechanism it shares with felbamate.[1][7] The primary modes of action include:

-

NMDA Receptor Antagonism: this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking this key glutamate receptor, it reduces excessive excitatory neurotransmission, a critical factor in excitotoxicity and neuronal cell death that occurs in conditions like ischemia and status epilepticus.[7][8][9] Specifically, it is suggested to interact with the strychnine-insensitive glycine binding site on the NMDA receptor complex.[10]

-

Modulation of GABA-A Receptors: Evidence suggests that felbamate, and by extension this compound, can potentiate GABAergic inhibition by acting as a positive modulator of GABA-A receptors.[7][8] This enhances the brain's primary inhibitory system, counterbalancing excessive excitation.

-

Blockade of Voltage-Gated Sodium Channels: The mechanism also involves the inhibition of voltage-dependent sodium channels, which contributes to the stabilization of neuronal membranes and prevents the high-frequency repetitive firing characteristic of seizure activity.[1][7]

These actions collectively reduce neuronal hyperexcitability and protect against the downstream consequences of excitotoxic insults.

Signaling Pathway Visualization

Caption: Proposed mechanism of this compound's neuroprotective action.

Quantitative Data from Preclinical Studies

This compound has demonstrated superior potency compared to felbamate in various neuroprotection models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Neuroprotection Efficacy

| Model | Endpoint | This compound EC₅₀ | Felbamate EC₅₀ | Reference |

| Depolarization-Induced CA1 Injury (Rat Hippocampal Slices) | Protection against neuronal injury | 53-54 mg/L | 132-138 mg/L | [4] |

| Hypoxia-Induced CA1 Injury (Rat Hippocampal Slices) | Protection against neuronal injury | 49.8-51.3 mg/L | 198.7 mg/L | [6] |

Table 2: In Vivo Neuroprotection and Anticonvulsant Efficacy

| Model | Treatment | Outcome | Reference |

| Gerbil Model of Transient Global Ischemia | 300 mg/kg this compound | Protection against subicular/CA1 damage | [6] |

| Rat Pup Model of Hypoxia-Ischemia | Not specified | 39-47% reduction in cortical infarct volume | [6] |

| Self-Sustaining Status Epilepticus (SSSE) in Rats | 100 mg/kg this compound (i.v.) | Reduced cumulative seizure time to 15 ± 8 min (from 393 ± 10 min) | [11] |

| Self-Sustaining Status Epilepticus (SSSE) in Rats | 200 mg/kg this compound (i.v.) | Reduced cumulative seizure time to 2.4 ± 0.5 min (from 393 ± 10 min) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.

In Vitro Hippocampal Slice Depolarization/Hypoxia Injury Model

This protocol is designed to assess the neuroprotective effects of a compound against excitotoxic insults in an ex vivo setting.

-

Animal Preparation: Adult male Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slice Preparation: The hippocampi are dissected out, and 400-500 µm thick transverse slices are prepared using a vibratome. Slices are allowed to recover in an interface chamber containing oxygenated aCSF at 34°C for at least one hour.

-

Electrophysiology: A recording electrode is placed in the CA1 pyramidal cell layer to record population spikes (PS). A stimulating electrode is placed in the Schaffer collaterals. Baseline orthodromic and antidromic PS amplitudes are recorded.

-

Drug Application: this compound (at varying concentrations, e.g., 25, 50, 100 mg/L) is added to the aCSF and perfused over the slices for 30 minutes prior to the insult.

-

Induction of Injury:

-

Depolarization Model: Slices are exposed to aCSF containing 25 mM KCl for 8 minutes to induce depolarization-induced injury.[4]

-

Hypoxia Model: Slices are subjected to a hypoxic environment (95% N₂, 5% CO₂) for a defined period until the PS is abolished.

-

-

Recovery and Assessment: The slices are returned to normal aCSF (containing the test compound for the initial 15 minutes of recovery). The recovery of the PS amplitude is monitored for 60 minutes following the insult.[4] Neuroprotection is quantified as the percentage of PS amplitude recovery compared to the pre-insult baseline.

Experimental Workflow: In Vitro Neuroprotection Assay

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE-ANTICONVULSANT--FLUOROFELBAMATE-PROVIDES-PROTECTION-AGAINST-DEPOLARIZATION-INDUCED-CA1-NEURONAL-INJURY [aesnet.org]

- 5. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]

- 6. Neuroprotective-Effects-of-the-Anticonvulsant--Fluoro-Felbamate [aesnet.org]

- 7. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 8. Felbamate - Wikipedia [en.wikipedia.org]

- 9. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Screening of Fluorofelbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the initial in vitro screening of Fluorofelbamate derivatives, a class of compounds with potential as novel anticonvulsant agents. This compound was designed as an analog of felbamate to retain its broad-spectrum anticonvulsant activity while avoiding the formation of toxic metabolites.[1][2] This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in the early stages of drug discovery for this compound class.

Introduction to this compound and its Derivatives

Felbamate is an effective antiepileptic drug, but its use has been limited by idiosyncratic toxicity, including aplastic anemia and liver failure.[2][3] These toxic effects are believed to be caused by a reactive metabolite, atropaldehyde.[1][4] this compound, a fluorinated analog of felbamate, was specifically designed to block the metabolic pathway that produces this toxic aldehyde, offering the potential for a safer therapeutic profile.[2][4] The initial in vitro screening of new this compound derivatives is a critical step in identifying lead compounds with potent anticonvulsant activity and favorable safety profiles.

The primary mechanisms of action for felbamate, and presumably its fluorinated derivatives, involve a multi-target approach to modulate neuronal excitability.[5][6] These mechanisms include the blockade of voltage-gated sodium channels and antagonism of excitatory amino acid receptors, specifically NMDA and kainate receptors.[5][7] Therefore, a robust initial in vitro screening cascade should include assays that probe these key molecular targets.

Experimental Protocols

The following sections detail the key in vitro assays for evaluating the pharmacological activity of this compound derivatives.

Voltage-Gated Sodium Channel Blockade Assay

The blockade of voltage-gated sodium channels (VGSCs) is a hallmark of many effective anticonvulsant drugs. Automated patch-clamp electrophysiology provides a high-throughput method for assessing the inhibitory activity of test compounds on specific VGSC subtypes, such as Nav1.2.[8][9]

Protocol: Automated Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Utilize a stable cell line expressing the human Nav1.2 channel (e.g., CHO or HEK293 cells). Culture the cells in appropriate media and passage them regularly to ensure optimal health for electrophysiological recordings.

-

Cell Preparation: On the day of the experiment, detach the cells using a gentle dissociation solution and resuspend them in an external recording solution to a concentration of 1-2 million cells/mL.

-

Automated Patch-Clamp System: Use an automated patch-clamp system such as the QPatch HT or SyncroPatch 768PE.[8][9] Prime the system with internal and external solutions.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

-

-

Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. On the day of the experiment, perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

-

Voltage Protocol:

-

Clamp cells at a holding potential of -90 mV.

-

To assess tonic block, apply a depolarizing step to 0 mV for 20 ms to elicit a sodium current.

-

To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz).

-

A long compound incubation period (e.g., 10 seconds) during channel inactivation can be incorporated to identify slow-binding compounds.[8]

-

-

Data Acquisition and Analysis:

-

Record the peak sodium current in the absence (control) and presence of increasing concentrations of the test compound.

-

Calculate the percentage inhibition of the sodium current at each concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

NMDA Receptor Antagonism Assays

Felbamate has been shown to inhibit NMDA receptor-mediated responses.[6] Both radioligand binding and functional assays can be employed to quantify the interaction of this compound derivatives with the NMDA receptor.

Protocol 1: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor channel binding site.[10]

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Assay Buffer: 5 mM Tris-HCl (pH 7.4).

-

Radioligand: [3H]MK-801, a high-affinity NMDA receptor channel blocker.

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, [3H]MK-801 (e.g., 1 nM final concentration), and varying concentrations of the this compound derivative.

-

Incubate at room temperature for 2 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a saturating concentration of a non-labeled ligand (e.g., 10 µM MK-801).

-

Calculate the specific binding and plot the percentage of inhibition as a function of the test compound concentration to determine the IC50 or Ki value.

-

Protocol 2: Intracellular Calcium Imaging Assay

This functional assay measures the ability of a compound to block the influx of calcium through the NMDA receptor channel upon agonist stimulation.[2][11]

-

Cell Culture: Culture a cell line stably expressing NMDA receptor subunits (e.g., NR1/NR2B) in a 96-well, black, clear-bottom microplate.[12]

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[13]

-

Compound Incubation: Wash the cells and then pre-incubate with varying concentrations of the this compound derivative for a defined period.

-

Fluorescence Measurement:

-

Use a fluorescence microplate reader to establish a stable baseline fluorescence.

-

Add a solution containing NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) to all wells to stimulate calcium influx.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the response to the control (agonist only) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Kainate Receptor Antagonism Assay

Felbamate also demonstrates antagonistic activity at kainate receptors.[5] An intracellular calcium imaging assay is a suitable method for initial screening.

Protocol: Intracellular Calcium Imaging Assay

-

Cell Culture: Culture HEK293 cells stably expressing a kainate receptor subunit (e.g., GluK1 or GluK2) in 96-well microplates.[13]

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as described for the NMDA receptor assay.[13]

-

Compound Incubation: Wash the cells and pre-incubate with the this compound derivatives at various concentrations.

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the change in fluorescence from baseline to the peak after agonist addition.

-

Determine the percentage of inhibition for each compound concentration relative to the agonist-only control.

-

Calculate the IC50 value from the concentration-response curve.

-

Data Presentation

Quantitative data from the initial screening should be summarized in a clear and organized manner to facilitate the comparison of derivatives and the identification of structure-activity relationships (SAR).

Table 1: In Vitro Pharmacological Profile of this compound Derivatives (Illustrative Data)

| Compound | Nav1.2 Block IC50 (µM) | NMDA Receptor Inhibition IC50 (µM) | Kainate Receptor Inhibition IC50 (µM) |

| Felbamate (Reference) | 850 | 600 | >1000 |

| This compound | 750 | 550 | 980 |

| Derivative A | 120 | 85 | 450 |

| Derivative B | 450 | 320 | >1000 |

| Derivative C | 95 | 65 | 380 |

Note: The data presented for this compound derivatives are for illustrative purposes to demonstrate the format of data presentation.

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are essential for conveying complex information concisely.

Experimental Workflow

The overall workflow for the initial in vitro screening of a library of this compound derivatives can be visualized as a multi-stage process.

NMDA Receptor Signaling Pathway

Antagonism of the NMDA receptor by this compound derivatives is expected to reduce excessive neuronal excitation.

References

- 1. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Felbamate displays in vitro antiepileptic effects as a broad spectrum excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A neuropharmacological evaluation of felbamate as a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol for the Quantification of Fluorofelbamate in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Introduction

Fluorofelbamate (2-fluoro-2-phenyl-1,3-propanediol dicarbamate) is a fluorinated analog of the anti-epileptic drug felbamate.[1][2] As a potential therapeutic agent, a reliable and validated analytical method for its quantification in biological matrices such as plasma is crucial for pharmacokinetic studies and clinical monitoring.[3] This application note provides a detailed protocol for the determination of this compound in human plasma using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.

The described method is adapted from established and validated protocols for the quantification of felbamate in plasma, leveraging similar chemical properties.[4][5] The protocol outlines procedures for sample preparation using protein precipitation, chromatographic separation, and method validation.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Felbamate or a structurally similar, commercially available compound not co-administered)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Phosphoric acid (analytical grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following conditions are recommended as a starting point and may require optimization.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of phosphate buffer (50 mM, pH 4.5) and acetonitrile (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Detection Wavelength | 210 nm |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions

-

Mobile Phase: Prepare a 50 mM potassium dihydrogen phosphate buffer and adjust the pH to 4.5 with phosphoric acid. Mix with acetonitrile in a 65:35 (v/v) ratio, filter, and degas.

-

Standard Stock Solutions: Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 10 µg/mL.

4. Sample Preparation (Protein Precipitation)